2-Bromo-6-phenoxypyridine
Overview
Description
2-Bromo-6-phenoxypyridine is a chemical compound with the empirical formula C11H8BrNO and a molecular weight of 250.09 . It is a solid substance and its physical form is described as white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-phenoxypyridine can be represented by the SMILES stringBrC1=CC=CC(OC2=CC=CC=C2)=N1
. The InChI code for the compound is 1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H
. Physical And Chemical Properties Analysis
2-Bromo-6-phenoxypyridine is a solid substance with a melting point of 87-88°C . Its molecular weight is 250.09 and it has an empirical formula of C11H8BrNO .Scientific Research Applications
The reactivity of bromine atoms in brominated pyridines, including 2-Bromo-6-phenoxypyridine, has been studied for the synthesis of phenoxypyridines. These compounds are important intermediates in various chemical reactions (Hertog & Jonge, 1948).
Synthesis methods under phase transfer catalysis conditions have been developed for preparing phenoxypyridines, including derivatives of 2-Bromo-6-phenoxypyridine. These methods allow for efficient production of these compounds from halopyridines (Ābele et al., 1988).
Studies on the action of potassium amide on 6-substituted derivatives of 2-bromopyridine, such as 2-Bromo-6-phenoxypyridine, in liquid ammonia, have led to insights into various reaction types and mechanisms relevant for the synthesis of aminopyridines (Streef & Hertog, 2010).
Research on the formation of 2-hydroxy-6-bromopyridine by acid hydrolysis of 2,6-dibromopyridine provides information on the reactivity of brominated pyridines and the synthesis of hydroxypyridines, which is relevant for understanding the behavior of compounds like 2-Bromo-6-phenoxypyridine (Wibaut et al., 2010).
2-Bromo-6-isocyanopyridine, closely related to 2-Bromo-6-phenoxypyridine, has been identified as a universal convertible isocyanide for multicomponent chemistry. This highlights the potential of brominated pyridines in synthetic chemistry applications (van der Heijden et al., 2016).
Cyclometallated compounds involving phenoxypyridines, similar to 2-Bromo-6-phenoxypyridine, have been synthesized using cyclopalladation. This research contributes to the understanding of metal-organic frameworks and catalysis (Geest et al., 1999).
Safety And Hazards
The safety information available indicates that 2-Bromo-6-phenoxypyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
2-bromo-6-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-4-8-11(13-10)14-9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCHXHXBKRYZOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356447 | |
Record name | 2-bromo-6-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-phenoxypyridine | |
CAS RN |
83247-00-1 | |
Record name | 2-bromo-6-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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